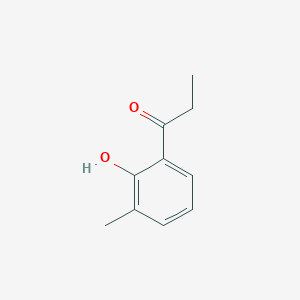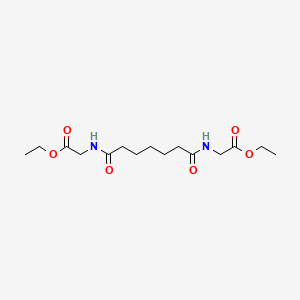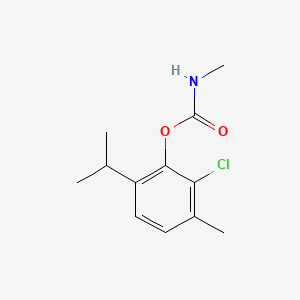![molecular formula C14H12N4O2 B12003016 N'-[(E)-(5-methyl-2-furyl)methylidene]-1H-benzimidazole-6-carbohydrazide](/img/structure/B12003016.png)
N'-[(E)-(5-methyl-2-furyl)methylidene]-1H-benzimidazole-6-carbohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N’-[(E)-(5-methyl-2-furyl)methylidene]-1H-benzimidazole-6-carbohydrazide is a complex organic compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of a functional group that contains a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(5-methyl-2-furyl)methylidene]-1H-benzimidazole-6-carbohydrazide typically involves the condensation reaction between 5-methyl-2-furaldehyde and 1H-benzimidazole-6-carbohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions. The reaction mixture is heated to a temperature of around 80-90°C for several hours to ensure complete reaction. After the reaction is complete, the product is isolated by filtration and purified by recrystallization from ethanol.
Industrial Production Methods
On an industrial scale, the production of this compound may involve similar synthetic routes but with optimized reaction conditions to enhance yield and purity. The use of continuous flow reactors and automated systems can improve the efficiency of the synthesis process. Additionally, the use of high-purity starting materials and solvents can further enhance the quality of the final product.
化学反应分析
Types of Reactions
N’-[(E)-(5-methyl-2-furyl)methylidene]-1H-benzimidazole-6-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Sodium borohydride in methanol at room temperature.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding amines or alcohols.
Substitution: Formation of substituted benzimidazole derivatives.
科学研究应用
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit certain enzymes.
Industry: Utilized in the development of organic solar cells and other electronic materials.
作用机制
The mechanism of action of N’-[(E)-(5-methyl-2-furyl)methylidene]-1H-benzimidazole-6-carbohydrazide involves its interaction with specific molecular targets. In medicinal applications, the compound can inhibit the activity of certain enzymes by binding to their active sites. This inhibition can disrupt essential biochemical pathways, leading to the desired therapeutic effects. The compound’s ability to form stable complexes with metal ions also plays a crucial role in its mechanism of action.
相似化合物的比较
N’-[(E)-(5-methyl-2-furyl)methylidene]-1H-benzimidazole-6-carbohydrazide can be compared with other Schiff bases and benzimidazole derivatives:
N’-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide: Similar structure but different substituents, leading to variations in chemical reactivity and biological activity.
N’-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide: Contains a fluorine atom, which can enhance its stability and biological activity.
N’-[(E)-(5-ethyl-2-furyl)methylidene]isonicotinohydrazide: Similar furan ring but different core structure, affecting its overall properties.
The uniqueness of N’-[(E)-(5-methyl-2-furyl)methylidene]-1H-benzimidazole-6-carbohydrazide lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
属性
分子式 |
C14H12N4O2 |
|---|---|
分子量 |
268.27 g/mol |
IUPAC 名称 |
N-[(E)-(5-methylfuran-2-yl)methylideneamino]-3H-benzimidazole-5-carboxamide |
InChI |
InChI=1S/C14H12N4O2/c1-9-2-4-11(20-9)7-17-18-14(19)10-3-5-12-13(6-10)16-8-15-12/h2-8H,1H3,(H,15,16)(H,18,19)/b17-7+ |
InChI 键 |
GWGKWYAIDWDWPG-REZTVBANSA-N |
手性 SMILES |
CC1=CC=C(O1)/C=N/NC(=O)C2=CC3=C(C=C2)N=CN3 |
规范 SMILES |
CC1=CC=C(O1)C=NNC(=O)C2=CC3=C(C=C2)N=CN3 |
溶解度 |
>40.2 [ug/mL] (The mean of the results at pH 7.4) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![{2-[(E)-{2-[({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetyl]hydrazinylidene}methyl]phenoxy}acetic acid](/img/structure/B12002944.png)

![N'-[(E)-(4-chloro-3-nitrophenyl)methylidene]-2-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]acetohydrazide](/img/structure/B12002955.png)



![2-(1,3-benzothiazol-2-ylsulfanyl)-N'-[(1E)-1-phenylethylidene]acetohydrazide](/img/structure/B12002995.png)
![4-({(E)-[4-(benzyloxy)phenyl]methylidene}amino)-5-(2,4-dichlorophenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B12002998.png)


![2,4-Bis[(dimethylamino)methyl]-6-methylphenol](/img/structure/B12003010.png)
![Benzenamine, N-[(4-methoxyphenyl)methylene]-4-(trifluoromethyl)-](/img/structure/B12003018.png)
![2-[(2,6-Dimethylmorpholin-4-yl)methyl]-6-methoxy-4-prop-2-enylphenol](/img/structure/B12003022.png)
